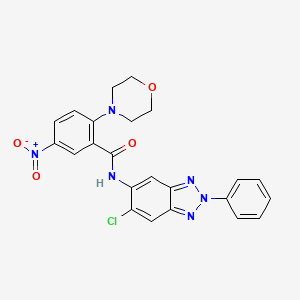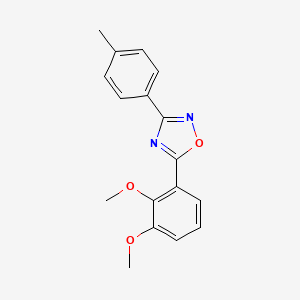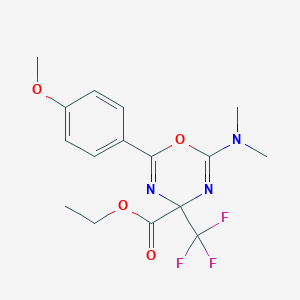![molecular formula C27H33NO2 B15023611 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B15023611.png)
{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a complex organic compound that features an indole core, a cyclohexanecarbonyl group, and a tert-butylphenoxyethyl side chain
Preparation Methods
The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butylphenoxyethyl side chain is introduced via etherification reactions, where tert-butylphenol is reacted with ethylene oxide in the presence of a base . The final step involves the acylation of the indole core with cyclohexanecarbonyl chloride under Friedel-Crafts acylation conditions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE exerts its effects is largely dependent on its interaction with molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butylphenoxyethyl side chain can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE include:
1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole: This compound shares the tert-butylphenoxyethyl side chain but has a benzimidazole core instead of an indole.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound features multiple tert-butylphenoxy groups and a perylene core, making it structurally more complex.
The uniqueness of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its combination of an indole core with a cyclohexanecarbonyl group and a tert-butylphenoxyethyl side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H33NO2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C27H33NO2/c1-27(2,3)21-13-15-22(16-14-21)30-18-17-28-19-24(23-11-7-8-12-25(23)28)26(29)20-9-5-4-6-10-20/h7-8,11-16,19-20H,4-6,9-10,17-18H2,1-3H3 |
InChI Key |
LCXVPFQLGMOZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-[4-(propan-2-YL)phenoxy]acetamide](/img/structure/B15023554.png)
![5-(4-methoxyphenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15023562.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023565.png)
![5-[4-(Allyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023575.png)
![Methyl 4-[(E)-{[(6-{N'-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate](/img/structure/B15023580.png)
![N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B15023585.png)
![2-Fluoro-N-(3-{N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B15023602.png)
![azepan-1-yl[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15023610.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15023612.png)
![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023615.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15023622.png)

